3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2034469-39-9
VCID: VC6775294
InChI: InChI=1S/C8H9N3OS.2ClH/c9-2-3-11-5-10-7-6(8(11)12)1-4-13-7;;/h1,4-5H,2-3,9H2;2*1H
SMILES: C1=CSC2=C1C(=O)N(C=N2)CCN.Cl.Cl
Molecular Formula: C8H11Cl2N3OS
Molecular Weight: 268.16

3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride

CAS No.: 2034469-39-9

Cat. No.: VC6775294

Molecular Formula: C8H11Cl2N3OS

Molecular Weight: 268.16

* For research use only. Not for human or veterinary use.

3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride - 2034469-39-9

Specification

CAS No. 2034469-39-9
Molecular Formula C8H11Cl2N3OS
Molecular Weight 268.16
IUPAC Name 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-one;dihydrochloride
Standard InChI InChI=1S/C8H9N3OS.2ClH/c9-2-3-11-5-10-7-6(8(11)12)1-4-13-7;;/h1,4-5H,2-3,9H2;2*1H
Standard InChI Key MHKWZVPLMJZYLC-UHFFFAOYSA-N
SMILES C1=CSC2=C1C(=O)N(C=N2)CCN.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride comprises a fused thiophene-pyrimidine ring system (Figure 1). The 2-aminoethyl substituent at position 3 enhances hydrogen-bonding capacity, while the dihydrochloride salt improves aqueous solubility. Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC₈H₁₁Cl₂N₃OS
Molecular Weight268.16 g/mol
IUPAC Name3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-one; dihydrochloride
SolubilitySoluble in water, DMSO, and acetic acid
StabilityStable under standard laboratory conditions

The compound’s InChIKey (MHKWZVPLMJZYLC-U) and SMILES notation (Cl.Cl.NCCn1c[nH]c2sc(cc12)=O) further elucidate its stereochemical and functional attributes .

Synthesis and Purification

Industrial-scale synthesis involves a multi-step process optimized for yield and purity. The thieno[2,3-d]pyrimidin-4(3H)-one core is typically synthesized via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones. Subsequent alkylation with 2-chloroethylamine introduces the aminoethyl group, followed by salt formation using hydrochloric acid.

Key Synthesis Parameters:

  • Solvents: Acetic acid or dimethylformamide (DMF).

  • Temperature: 80–120°C for cyclocondensation; ambient conditions for alkylation.

  • Purification: Crystallization from ethanol/water mixtures or silica gel chromatography .

A comparative analysis of synthesis methods reveals that DMF-based reactions achieve higher yields (75–85%) than acetic acid (60–70%) but require longer reaction times.

Biological Activity and Mechanism of Action

Antimicrobial Activity

The compound inhibits cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis, disrupting bacterial respiration and demonstrating an IC₅₀ of 0.5 μM in vitro. This mechanism parallels other thienopyrimidine derivatives, which target bacterial electron transport chains .

Kinase Inhibition

Structurally related thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit potent Rho-associated coiled-coil kinase (ROCK) inhibition (IC₅₀ = 0.001–0.004 μM) . Although direct data for this compound is limited, molecular docking suggests similar binding affinity to ROCK’s ATP-binding pocket .

Pharmacokinetics and ADME Profile

In vitro assays predict favorable absorption and distribution properties:

  • LogP: 1.2 (indicating moderate lipophilicity) .

  • Plasma Protein Binding: 85–90% .

  • Metabolism: Hepatic cytochrome P450-mediated oxidation to inactive metabolites .

The dihydrochloride salt enhances oral bioavailability (>60% in rodent models) by improving solubility at physiological pH.

Safety PrecautionRecommendation
Personal Protective EquipmentGloves, lab coat, eye protection
Storage2–8°C in airtight container
DisposalIncineration or chemical waste

Applications and Future Directions

Therapeutic Development

  • Antitubercular Agents: Synergistic use with first-line drugs (e.g., isoniazid) to overcome resistance.

  • Kinase-Targeted Therapies: Optimization for ROCK or BTK inhibition in autoimmune diseases .

Biomedical Research

  • Chemical Probes: Elucidating Cyt-bd’s role in bacterial persistence.

  • Structure-Activity Relationship (SAR) Studies: Modifying the aminoethyl group to enhance potency .

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